2-Phenoxyethyl 18-phenyloctadecanoate
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Overview
Description
2-Phenoxyethyl 18-phenyloctadecanoate is an organic compound with the molecular formula C32H48O3. It is a derivative of octadecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenoxyethyl group. This compound is known for its unique chemical structure, which combines the properties of phenoxy and octadecanoate groups, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 18-phenyloctadecanoate typically involves the esterification of 18-phenyloctadecanoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 18-phenyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 2-Phenoxyethyl alcohol.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-Phenoxyethyl 18-phenyloctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 18-phenyloctadecanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. Additionally, the compound’s ester group can be hydrolyzed by esterases, releasing the active phenoxyethyl moiety, which can exert its effects on target cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl phenylstearate
- Benzeneoctadecanoic acid, 2-phenoxyethyl ester
- 2-Phenoxyethyl 18-phenyloctadecanoate
Uniqueness
This compound is unique due to its specific combination of phenoxy and octadecanoate groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where both hydrophobic and hydrophilic interactions are required .
Properties
CAS No. |
68141-05-9 |
---|---|
Molecular Formula |
C32H48O3 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-phenoxyethyl 18-phenyloctadecanoate |
InChI |
InChI=1S/C32H48O3/c33-32(35-29-28-34-31-25-19-15-20-26-31)27-21-13-11-9-7-5-3-1-2-4-6-8-10-12-16-22-30-23-17-14-18-24-30/h14-15,17-20,23-26H,1-13,16,21-22,27-29H2 |
InChI Key |
FZJGVNUYIJBUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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